![molecular formula C14H20ClNO3 B1437891 [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride CAS No. 1185304-57-7](/img/structure/B1437891.png)

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride

Overview

Description

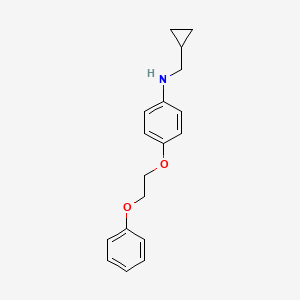

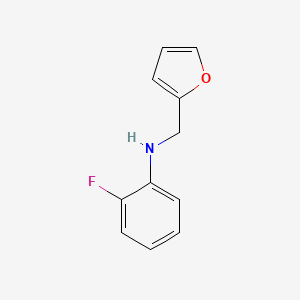

“[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO3•HCl and a molecular weight of 285.77 .

Molecular Structure Analysis

The molecular structure of “[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride” consists of a piperidine ring attached to a phenyl group through a methylene bridge, with a phenoxy-acetic acid group also attached to the methylene bridge .Chemical Reactions Analysis

Piperidine derivatives, such as “[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride”, can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride” is a solid compound . It has a molecular formula of C14H19NO3•HCl and a molecular weight of 285.77 .Scientific Research Applications

Electrochemical Behavior and Synthesis

A series of novel Mannich bases, incorporating a pyrazolone moiety and synthesized through the Mannich reaction, have been studied for their electrochemical behavior using techniques like polarography and cyclic voltammetry. These compounds, including derivatives of [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride, were characterized using elemental analysis, IR, 1H NMR, and mass spectral data, revealing their reduction mechanism in both acidic and basic mediums (Naik et al., 2013).

Molecular Structure Analysis

A study detailing the synthesis of a compound structurally related to [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride showed the steric influences and hydrogen bonding within its crystal structure. The analysis revealed a dihedral angle between specific molecular rings and chair conformations of certain structures, providing insights into the molecular arrangements and interactions (Chirita, Hrib, & Birsa, 2013).

Anti-inflammatory Properties

Recent research focusing on novel benzimidazole piperidine and phenoxy pyridine derivatives, structurally related to [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride, highlighted their anti-inflammatory efficacy. These compounds, through selective COX-2 inhibition, demonstrated potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) with favorable safety profiles, providing an advancement in inflammatory therapy (Burayk, Oh‐hashi, & Kandeel, 2022).

Metabolic Pathway Insights

An investigation into Roxatidine acetate hydrochloride, a compound closely related to [2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride, elucidated the involvement of Cytochrome P450 (CYP) enzymes in its metabolic pathway. This study identified specific enzymes responsible for the metabolism of Roxatidine acetate hydrochloride's active metabolite in human liver microsomes and S9 fractions, offering valuable information on drug metabolism and clearance mechanisms (Sasaki et al., 2001).

Future Directions

Piperidine derivatives, such as “[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride”, continue to be an area of interest in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-[2-(piperidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c16-14(17)11-18-13-7-3-2-6-12(13)10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWDRAYLNHPPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2OCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)

![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)

![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)